molecular formula C6H13NO2 B7902200 2-Aminocyclohexane-1,3-diol

2-Aminocyclohexane-1,3-diol

Cat. No.: B7902200
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1,3-diol is an organic compound with the molecular formula C6H13NO2 It is a cyclohexane derivative featuring an amino group and two hydroxyl groups positioned at the 1 and 3 locations on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene followed by amination. The dihydroxylation can be performed using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of cyclohexene, forming a diol. Subsequent amination introduces the amino group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation and amination processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclohexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cyclohexane derivatives, such as ketones, carboxylic acids, and substituted cyclohexanes .

Scientific Research Applications

2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminocyclohexane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-aminocyclohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959244
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38332-12-6
Record name NSC264405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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